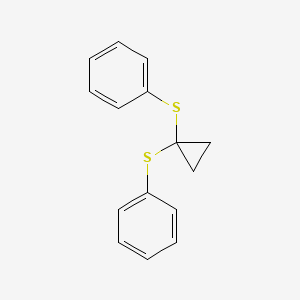![molecular formula C20H22N4 B12052307 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンは、キノリン部分とピペラジン環が結合し、さらにアニリン基と結合した有機化合物です。
準備方法
合成ルートと反応条件
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンの合成は、通常、以下の手順で行われます。
キノリン誘導体の生成: キノリン部分は、スクラウプ合成など、さまざまな方法で合成できます。この方法は、酸化剤の存在下で、アニリンをグリセロールと硫酸と反応させることを含みます。
ピペラジンの導入: ピペラジン環は、キノリン誘導体をピペラジンと適切な条件下(エタノールやメタノールなどの溶媒中で加熱など)で反応させることで導入されます。
アニリンの付加: 最後のステップは、ピペラジン-キノリン中間体をアニリンと反応させることを含みます。この反応は、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、目的の生成物の生成を促進します。
工業的生産方法
この化合物の工業的生産には、同様の合成ルートが使用されますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化し、キノリンN-オキシド誘導体を生成することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、キノリン部分をジヒドロキノリン誘導体に変換します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウム触媒を使用した水素ガス。
置換: トリエチルアミンなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主要な生成物
酸化: キノリンN-オキシド誘導体。
還元: ジヒドロキノリン誘導体。
置換: 元の化合物のN-アルキルまたはN-アシル誘導体。
科学研究への応用
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: がん細胞の増殖に関与する特定の酵素や経路を阻害する能力により、抗がん剤としての可能性が検討されています.
産業: 発色団特性により、染料や顔料の開発に使用されます。
科学的研究の応用
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。 たとえば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害し、それによって増殖やアポトーシスなどの細胞プロセスに影響を与える可能性があります .
類似化合物の比較
類似化合物
ブレキピプラゾール: 抗精神病薬として使用されるキノリン-ピペラジン誘導体.
キノリン-2-オン誘導体: 抗がん活性があることが知られています.
独自性
4-{[4-(キノリン-2-イル)ピペラジン-1-イル]メチル}アニリンは、独自の生物学的活性を付与する特定の構造的特徴により、ユニークです。キノリン部分とピペラジン環とアニリン基の組み合わせにより、多様な化学修飾と潜在的な治療応用が可能になります。
類似化合物との比較
Similar Compounds
Brexpiprazole: A quinoline-piperazine derivative used as an antipsychotic agent.
Quinolin-2-one derivatives: Known for their anticancer activity.
Uniqueness
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline is unique due to its specific structural features that confer distinct biological activities. Its combination of a quinoline moiety with a piperazine ring and aniline group allows for versatile chemical modifications and potential therapeutic applications.
特性
分子式 |
C20H22N4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-[(4-quinolin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C20H22N4/c21-18-8-5-16(6-9-18)15-23-11-13-24(14-12-23)20-10-7-17-3-1-2-4-19(17)22-20/h1-10H,11-15,21H2 |
InChIキー |
ITMYRIULGPPXDB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


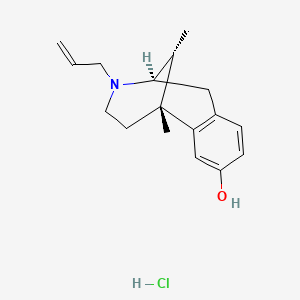
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)

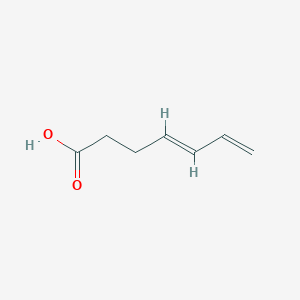
![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)



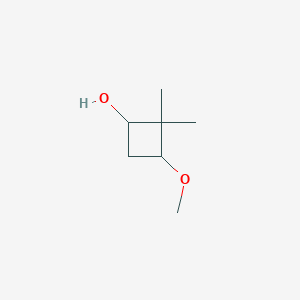
![4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12052267.png)
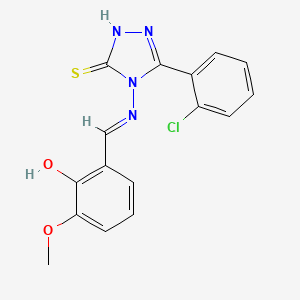
![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)

